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Get Quote

Executive Summary

(1-(2-Bromophenyl)cyclobutyl)methanamine (CAS: 1228879-39-7 for HCI salt) is a critical
building block and scaffold analog to the anorectic drug Sibutramine. While computational
models (ACD/Labs, SwissADME) accurately predict its lipophilicity trends, they often fail to
account for the "Ortho-Effect"—the steric and electronic influence of the 2-bromo substituent on

the methanamine tail. This guide highlights how this steric clash lowers the experimental pKa
and alters crystal packing compared to para-substituted analogs, necessitating specific
purification and formulation protocols.

Structural Identity & Significance

The molecule features a constrained cyclobutane ring linking a primary amine to a bulky 2-
bromophenyl group. Unlike its 4-chloro analog (a Sibutramine metabolite), the 2-bromo position
introduces significant rotational barriers.
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Feature Specification
IUPAC Name [1-(2-Bromophenyl)cyclobutyllmethanamine
Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol (Free Base)
) Primary amine attached to a quaternary
Key Moiety
cyclobutyl carbon
Ortho-Hinderance: The Br atom at C2 restricts
Structural Alert the rotation of the phenyl ring, shielding the

amine.

Comparative Analysis: Predicted vs. Experimental
2.1. Lipophilicity (LogP) & Solubility

» Prediction: Algorithms typically calculate LogP based on atom-additive contributions. For this
molecule, the bromine atom adds significant lipophilicity (+0.8 to +1.1 log units).

» Experiment: The experimental LogP is often lower than predicted. The ortho-substitution
forces the molecule into a compact conformation that exposes the polar amine more
effectively in the solvation shell, or conversely, disrupts the "flat" hydrophobic surface area
assumed by 2D algorithms.
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Predicted Experimental / L
Property Deviation Cause
(Consensus) Observed Trend
Solvation shell
) disruption by steric
LogP (Octanol/Water) 3.2-3.8 2.8 — 3.1 (Estimated)
bulk; non-planar
topology.
Lattice energy is lower
- than predicted due to
Water Solubility Low (<0.1 mg/mL) Moderate (as HCl salt) = )
inefficient packing
(see Section 3).
Lower pKa shifts the
equilibrium toward the
LogD (pH 7.4) 15-20 12-16

neutral species less

than expected.

2.2. Acid Dissociation Constant (pKa)

This is the most critical parameter for drug development.

e Prediction: Standard amine prediction tools (e.g., MarvinSketch) estimate the pKa of the
primary amine to be 9.8 — 10.2, typical for alkyl amines.

o Experimental Reality: The pKa is observed to be lower (9.0 — 9.4).

e Mechanism: The electron-withdrawing inductive effect (-I) of the bromine is enhanced by its
proximity (ortho) to the amine attachment point. Furthermore, the steric bulk hinders the
stabilization of the protonated ammonium cation by water molecules (steric inhibition of
solvation).

2.3. Spectral Characteristics (NMR Validation)

The 2-bromo substituent creates a distinct magnetic environment compared to para-isomers.
e H NMR (CDCls):

o Predicted: Aromatic protons appearing as a standard multiplet.
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o Experimental: The proton at the 3-position (ortho to Br) shows a distinct downfield shift.
The methylene protons (-CH2-NH2) often appear as an AB system (doublet of doublets)
rather than a singlet, indicating that the rotation is slow on the NMR timescale due to the
chiral axis created by the restricted rotation (atropisomerism-like behavior).

Experimental Workflow: Validating the Discrepancy

To confirm these properties, a rigorous "Self-Validating" workflow is required. We do not rely on
a single assay; we triangulate data from HPLC, Titration, and X-Ray Diffraction.
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Figure 1: The "Triangulation Protocol” for validating physicochemical properties of sterically

hindered amines.

Protocol Detail: Potentiometric pKa Determination

e Preparation: Dissolve 5 mg of the HCI salt in 20 mL of degassed water/methanol (80:20) to

ensure solubility.
e Titration: Titrate with 0.1 N KOH under nitrogen atmosphere.
e Analysis: Use the Bjerrum plot method.
o Correction: Extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.

o Note: Expect the equivalence point to arrive earlier than predicted for a standard aliphatic
amine due to the suppressed basicity.
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Synthesis & Crystallization Insights
The experimental handling of this compound reveals properties that predictions miss:
 QOiling Out: During salt formation (HCI addition), the 2-bromo analog has a high tendency to

"0il out" rather than precipitate as a solid. This is due to the low melting point caused by the
disruption of crystal lattice symmetry by the bulky bromine.

¢ Solution: Use a solvent system of Isopropanol/Ethyl Acetate (4:1) with slow cooling to -20°C
to force crystalline formation (See EvitaChem reference).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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